4-Carboxy-L-phenylalanine 4-Carboxy-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 126109-42-0
VCID: VC21536682
InChI: InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol

4-Carboxy-L-phenylalanine

CAS No.: 126109-42-0

Cat. No.: VC21536682

Molecular Formula: C10H11NO4

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

4-Carboxy-L-phenylalanine - 126109-42-0

CAS No. 126109-42-0
Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
IUPAC Name 4-[(2S)-2-amino-2-carboxyethyl]benzoic acid
Standard InChI InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1
Standard InChI Key YXDGRBPZVQPESQ-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O
SMILES C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O

Chemical Structure and Properties

4-Carboxy-L-phenylalanine is a modified amino acid with distinct chemical characteristics that differentiate it from standard amino acids. Its unique structure contributes to its versatility in various applications.

Basic Chemical Information

4-Carboxy-L-phenylalanine (CAS No. 126109-42-0) is characterized by the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . Structurally, it maintains the characteristic alpha-amino acid backbone while featuring an additional carboxylic acid functional group attached to the para position of the phenyl ring . This modification significantly alters its physicochemical properties compared to unmodified L-phenylalanine.

Table 1: Chemical Properties of 4-Carboxy-L-phenylalanine

PropertyValue
CAS Number126109-42-0
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
IUPAC Name(S)-4-(2-Amino-2-carboxyethyl)benzoic acid
Alternative NamesH-p-Carboxy-Phe-OH, L-Phenylalanine, 4-carboxy-

Structural Characteristics

The structure of 4-Carboxy-L-phenylalanine features several key components:

  • A chiral α-carbon with S-configuration (L-configuration)

  • An amino group (–NH2) attached to the α-carbon

  • A carboxyl group (–COOH) attached to the α-carbon

  • A phenyl ring substituted with a carboxyl group at the para position

This arrangement provides multiple functional groups that can participate in various chemical interactions, making the compound particularly useful in biochemical contexts where specific binding interactions are desired .

Synthesis Methods

Several approaches have been developed for synthesizing 4-Carboxy-L-phenylalanine, ranging from traditional chemical methods to emerging biocatalytic strategies.

Chemical Synthesis

One established method for synthesizing 4-Carboxy-L-phenylalanine involves oxidation of a 4-formyl precursor. As described by Hangauer et al., the process begins with the synthesis of an advanced peptide intermediate, specifically Ac-Ile-Phe(4-formyl)-Gly-Glu(O-tBu)-Phe-NH2 . This intermediate is prepared via palladium-catalyzed carbonylation of Ac-Ile-Phe(4-iodo)-Gly-Glu(O-tBu)-Phe-NH2. The formyl group is subsequently oxidized using tetrabutylammonium permanganate, followed by trifluoroacetic acid deprotection to yield the final 4-Carboxy-L-phenylalanine product . This approach has proven effective for producing the compound within the context of peptide synthesis without compromising stereochemical integrity.

Biocatalytic Approaches

Recent advances in biocatalysis have opened new avenues for the synthesis of L-phenylalanine derivatives, including 4-Carboxy-L-phenylalanine. These approaches typically employ enzymatic reactions that offer advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability .

A one-pot biocatalytic cascade utilizes natural pyridoxal 5'-phosphate (PLP)-dependent enzymes, including an L-threonine transaldolase, a phenylserine dehydratase, and an aminotransferase, to synthesize diverse L-phenylalanine derivatives from corresponding aldehydes . This approach achieves high-yield synthesis under mild aqueous reaction conditions, making it an attractive alternative to traditional chemical synthesis methods.

Additionally, the incorporation of carboxylic acid reductase modules into biocatalytic cascades allows for the biosynthesis of L-phenylalanine derivatives from carboxylic acids, which may be less expensive or less reactive than the corresponding aldehydes . This enzymatic approach demonstrates the potential for more cost-effective and environmentally friendly production methods.

Applications in Research and Industry

4-Carboxy-L-phenylalanine exhibits remarkable versatility across multiple fields, making it a valuable compound in both research and industrial applications.

Pharmaceutical Development

In pharmaceutical development, 4-Carboxy-L-phenylalanine serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders . The compound enhances drug stability and bioavailability when incorporated into peptide structures, making it valuable in the development of peptide-based therapeutics. Its unique structural features allow for additional binding interactions that can improve the efficacy of pharmaceutical compounds .

Protein Engineering

4-Carboxy-L-phenylalanine plays a crucial role in protein engineering, where it is employed in the design of novel proteins and peptides with enhanced stability and functionality . This application is particularly important in biotechnology, where proteins with specific properties are required for various processes and products . The additional carboxyl group provides opportunities for novel interactions within protein structures, potentially leading to improved protein stability or altered functional characteristics.

Biochemical Research

Researchers utilize 4-Carboxy-L-phenylalanine to study amino acid interactions and metabolic pathways, providing insights into cellular functions and disease mechanisms . The compound is especially valuable in investigations focused on understanding the role of phenylalanine residues in protein structure and function . Studies involving this modified amino acid aim to elucidate how alterations to amino acid side chains affect the dynamics, stability, and activity of enzymes and other proteins .

Food Industry

In the food industry, 4-Carboxy-L-phenylalanine can be incorporated into food products as a flavor enhancer, improving taste profiles while potentially offering health benefits . Its use in food applications leverages its unique chemical properties to enhance sensory experiences, although such applications may be subject to regulatory considerations.

Cosmetic Formulations

Cosmetic products, particularly skincare formulations, incorporate 4-Carboxy-L-phenylalanine for its antioxidant properties . These properties help combat oxidative stress and promote skin health, making the compound a valuable ingredient in cosmetic science. The ability of 4-Carboxy-L-phenylalanine to interact with specific cellular mechanisms related to skin health underscores its utility in this field.

Table 2: Applications of 4-Carboxy-L-phenylalanine

Application FieldSpecific Uses
Pharmaceutical DevelopmentBuilding block in drug synthesis; enhances peptide drug stability
Protein EngineeringDesign of novel proteins with enhanced functionality; stability enhancement
Biochemical ResearchStudy of amino acid interactions; investigation of protein structure-function relationships
Food IndustryFlavor enhancement in food products
Cosmetic ScienceAntioxidant ingredient in skincare formulations
Peptide SynthesisKey component in bioactive peptides; enzyme inhibitor design

Research Findings and Scientific Significance

Scientific investigations involving 4-Carboxy-L-phenylalanine have yielded valuable insights across multiple domains, highlighting its importance in advancing our understanding of various biochemical processes.

Enzyme Inhibition Studies

Research by Hangauer et al. demonstrated that pentapeptides incorporating 4-Carboxy-L-phenylalanine exhibited enhanced inhibitory activity against the tyrosine kinase pp60 c-src compared to analogous peptides containing unmodified L-phenylalanine . This finding suggests that the additional carboxylic acid group enhances binding through supplementary interactions within the catalytic region of the enzyme's active site. Such observations underscore the potential of 4-Carboxy-L-phenylalanine in the development of enzyme inhibitors for therapeutic applications targeting various diseases, including cancer and inflammatory conditions.

Protein Structure and Function Analysis

4-Carboxy-L-phenylalanine has proven invaluable in studies aimed at understanding protein structure and function . By incorporating this compound into proteins in place of native L-phenylalanine, researchers can investigate the specific roles of phenylalanine residues in maintaining protein structure and facilitating function. Studies have provided insights into how modifications to amino acid side chains affect protein dynamics, stability, and activity, contributing to our fundamental understanding of protein biochemistry .

Amino Acid Transport Investigations

Recent studies have employed 4-Carboxy-L-phenylalanine to probe the specificity of amino acid transporters and metabolic pathways . By studying how this modified amino acid is transported across cell membranes compared to natural amino acids, researchers gain insights into the structure-activity relationships governing amino acid transport. This research is particularly relevant to understanding nutrient uptake mechanisms, drug delivery strategies, and metabolic disorders related to amino acid processing.

Comparative Analysis with Other Phenylalanine Derivatives

Research comparing 4-Carboxy-L-phenylalanine with other phenylalanine derivatives has helped establish structure-activity relationships for these compounds in various biological contexts. For instance, a recent study investigating the structure-activity characteristics of phenylalanine analogs focused on their interactions with L-type amino acid transporter 1 (LAT1) . While this study primarily examined other phenylalanine derivatives, the methodologies and findings provide valuable comparative context for understanding the biological behavior of 4-Carboxy-L-phenylalanine.

SupplierProduct InformationPackage SizesApproximate Cost (2025)
Santa Cruz BiotechnologyCAS: 126109-42-01 g, 5 g$383.00 (1 g), $2,040.00 (5 g)
Chem-ImpexProduct Code: 07030VariousPricing available upon request
Vulcan ChemicalCAS: 126109-42-0Research quantitiesPricing available upon request

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